molecular formula C10H8O3 B1294989 3-Oxoindane-1-carboxylic acid CAS No. 29427-69-8

3-Oxoindane-1-carboxylic acid

Cat. No.: B1294989
CAS No.: 29427-69-8
M. Wt: 176.17 g/mol
InChI Key: HXLJFMRZKCSTQD-UHFFFAOYSA-N
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Description

3-Oxoindane-1-carboxylic acid is an organic compound with the molecular formula C10H8O3 It is a member of the indanones family and is characterized by a fused bicyclic structure consisting of an indane ring with a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3-Oxoindane-1-carboxylic acid involves the conversion of 3-chloroindene to its lithium derivative, followed by carboxylation to yield 3-chloroindenel-carboxylic acid. This intermediate is then converted to this compound through hydrolysis and oxidation reactions . Another method involves the use of indan-1-ones as starting materials, which are subjected to various substitution reactions to introduce the carboxylic acid group at the 1-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Oxoindane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 3-Oxoindane-1-carboxylic acid involves its interaction with various enzymes and proteins. For example, it participates in the synthesis of 3-hydroxymethyl-1-indanol, a compound with potential pharmacological applications . The molecular targets and pathways involved in these interactions are not fully elucidated but are of significant interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-1-indanecarboxylic acid
  • 3-Oxo-1,2-dihydroindene-1-carboxylic acid
  • 3-Oxoindane-1-carboxylic acid

Uniqueness

This compound is unique due to its specific structural features, including the fused bicyclic indane ring and the presence of both a carboxylic acid and a ketone functional group. These features make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-oxo-1,2-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLJFMRZKCSTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308884
Record name 3-Oxo-1-indancarboxylic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29427-69-8
Record name 3-Oxo-1-indancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29427-69-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-
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Record name 29427-69-8
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Record name 3-Oxo-1-indancarboxylic acid
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Record name 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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